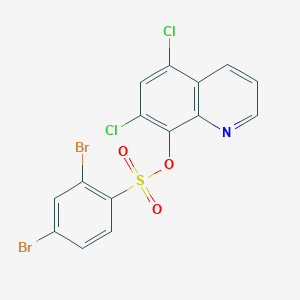

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate

Description

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate is a sulfonate ester derivative featuring a quinoline core substituted with chlorine atoms at positions 5 and 7, coupled with a 2,4-dibromobenzenesulfonate group. The bromine substituents on the benzenesulfonate moiety enhance molecular weight and polarizability, while the chlorine atoms on the quinolyl ring contribute to steric and electronic modulation. Such structural attributes make it a candidate for studying reactivity, stability, and functional performance relative to analogs .

Propriétés

Formule moléculaire |

C15H7Br2Cl2NO3S |

|---|---|

Poids moléculaire |

512.0 g/mol |

Nom IUPAC |

(5,7-dichloroquinolin-8-yl) 2,4-dibromobenzenesulfonate |

InChI |

InChI=1S/C15H7Br2Cl2NO3S/c16-8-3-4-13(10(17)6-8)24(21,22)23-15-12(19)7-11(18)9-2-1-5-20-14(9)15/h1-7H |

Clé InChI |

PKVRYNXIKUREKS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=C(C=C(C=C3)Br)Br)N=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,4-Dibromo-benzènesulfonate de 5,7-dichloro-8-quinoléyle implique généralement la chloration de la 8-hydroxyquinoléine pour introduire des atomes de chlore aux positions 5 et 7. Cela est suivi par la sulfonation de la dichloroquinoléine résultante avec du chlorure de 2,4-dibromobenzènesulfonyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d’une base telle que la pyridine pour faciliter la formation de l’ester sulfonate.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction pour assurer une qualité de produit constante. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu pourrait améliorer l’efficacité et la scalabilité.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,4-Dibromo-benzènesulfonate de 5,7-dichloro-8-quinoléyle peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore sur le cycle quinoléine peuvent être substitués par d’autres nucléophiles.

Oxydation et réduction : La fraction quinoléine peut participer à des réactions redox, modifiant son état d’oxydation.

Hydrolyse : L’ester sulfonate peut être hydrolysé en milieu acide ou basique pour donner l’acide sulfonique correspondant et le dérivé de la quinoléine.

Réactifs et conditions courants

Substitution : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans un solvant aprotique comme le diméthylsulfoxyde (DMSO).

Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits

Substitution : Divers dérivés de la quinoléine substitués.

Oxydation : Composés quinoléiques oxydés.

Réduction : Dérivés de la quinoléine réduits.

Hydrolyse : 5,7-Dichloro-8-quinoléinol et acide 2,4-dibromobenzènesulfonique.

Applications De Recherche Scientifique

Le 2,4-Dibromo-benzènesulfonate de 5,7-dichloro-8-quinoléyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.

Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux dotés de propriétés spécifiques.

Mécanisme D'action

Le mécanisme d’action du 2,4-Dibromo-benzènesulfonate de 5,7-dichloro-8-quinoléyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La fraction quinoléine du composé peut s’intercaler dans l’ADN, perturbant sa fonction et conduisant à la mort cellulaire. De plus, le groupe sulfonate peut améliorer la solubilité du composé et faciliter son transport à travers les membranes cellulaires.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s key analogs include sulfonate esters and sulfonamides with variations in substituent type, position, and molecular architecture. Below is a detailed comparison based on available data and inferred properties:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate | N/A | C₁₇H₁₁Br₂Cl₂NO₃S | ~512.06* | 2,4-dibromo (benzenesulfonate); 5,7-dichloro (quinolyl) |

| 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate | 309289-02-9 | C₁₇H₁₃Cl₂NO₃S | 382.261 | 2,4-dimethyl (benzenesulfonate); 5,7-dichloro (quinolyl) |

| 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine | 496020-52-1 | C₁₇H₁₆Cl₄N₂O₂S | 454.1981 | 2,4,5-trichloro (benzenesulfonyl); 3-chloro-4-methyl (phenyl) |

*Estimated molecular weight based on substituent replacement (see analysis below).

Substituent Effects on Physicochemical Properties

- Halogen vs. Alkyl Groups: Replacing methyl groups (in 2,4-dimethylbenzenesulfonate) with bromine atoms increases molecular weight by ~130 g/mol and introduces stronger electron-withdrawing effects.

- Sulfonate vs. Sulfonamide : The piperazine-linked sulfonamide analog (CAS 496020-52-1) exhibits reduced molecular weight compared to the dibromo sulfonate ester but features a more rigid, nitrogen-rich structure. Sulfonamides are generally less reactive as leaving groups, making them more stable in biological environments, whereas sulfonate esters are often utilized in prodrug designs .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The dibromo substituent in the target compound likely creates a stronger electron-deficient benzenesulfonate group compared to the dimethyl analog. This could accelerate nucleophilic substitution reactions or modulate charge transport in electroluminescent applications (e.g., as electron-transport layers) .

Research Findings and Limitations

Key gaps include:

- Synthetic Routes: No details on yields or purification challenges for the dibromo derivative.

- Experimental Properties : Melting points, solubility, and stability data are absent, limiting practical insights.

- Biological or Functional Data: No direct studies on cytotoxicity, catalytic activity, or device performance.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.